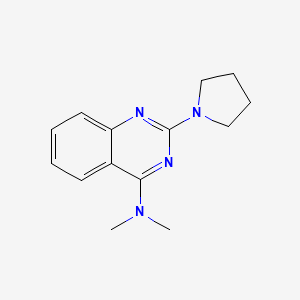

N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine

Beschreibung

Compound 12, identified by the PubMed ID 28626832, is a synthetic organic compound known for its unique binding mode to β-secretase 1 (BACE1). This compound is notable for its ability to occupy the active site of BACE1 without interacting with the catalytic aspartic acid residues . This characteristic makes it a valuable fragment in the study of BACE1 inhibitors, which are crucial in Alzheimer’s disease research.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-pyrrolidin-1-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-17(2)13-11-7-3-4-8-12(11)15-14(16-13)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONNLDQOEHSECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Obwohl detaillierte industrielle Herstellungsverfahren für Verbindung 12 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren umfassen, um die Verbindung in großen Mengen zu produzieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Verbindung 12 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Biologie: Hilft beim Verständnis der Bindungswechselwirkungen und Inhibitionsmechanismen von BACE1 und liefert Einblicke in die Wechselwirkungen zwischen Enzym und Substrat.

Industrie: Kann bei der Entwicklung von Diagnosewerkzeugen und Assays für die Alzheimer-Forschung verwendet werden.

Wirkmechanismus

Verbindung 12 übt ihre Wirkung aus, indem sie an die aktive Stelle der β-Sekretase 1 (BACE1) bindet, ohne mit den katalytischen Asparaginsäureresten zu interagieren. Dieser einzigartige Bindungsmodus ermöglicht es, die Aktivität von BACE1 zu hemmen, wodurch die Bildung von Amyloid-Beta-Plaques reduziert wird, die an der Alzheimer-Krankheit beteiligt sind. Die beteiligten molekularen Zielstrukturen umfassen die aktive Stelle von BACE1, und die betroffenen Signalwege sind diejenigen, die mit der Verarbeitung des Amyloid-Precursor-Proteins zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Compound 12 has several scientific research applications, including:

Biology: Helps in understanding the binding interactions and inhibition mechanisms of BACE1, providing insights into enzyme-substrate interactions.

Industry: May be used in the development of diagnostic tools and assays for Alzheimer’s disease research.

Wirkmechanismus

Compound 12 exerts its effects by binding to the active site of β-secretase 1 (BACE1) without interacting with the catalytic aspartic acid residues. This unique binding mode allows it to inhibit the activity of BACE1, thereby reducing the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The molecular targets involved include the active site of BACE1, and the pathways affected are those related to amyloid precursor protein processing.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung 1: Ein weiterer BACE1-Inhibitor mit einer anderen Bindungsart.

Verbindung 2: Ein Fragment, das mit den katalytischen Asparaginsäureresten von BACE1 interagiert.

Verbindung 3: Ein Chinazolin-Derivat mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

Verbindung 12 ist einzigartig aufgrund ihrer Fähigkeit, an die aktive Stelle von BACE1 zu binden, ohne mit den katalytischen Asparaginsäureresten zu interagieren. Diese Eigenschaft unterscheidet sie von anderen BACE1-Inhibitoren, die typischerweise mit diesen Resten interagieren. Dieser einzigartige Bindungsmodus kann Vorteile in Bezug auf Selektivität und reduzierte Nebenwirkungen bieten .

Biologische Aktivität

N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine is a compound of growing interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine has the chemical formula and features a quinazoline core substituted with a pyrrolidine group. The structural characteristics contribute to its unique pharmacological profile, influencing its interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 246.32 g/mol |

| Core Structure | Quinazoline |

| Substituent | Pyrrolidine |

Anticancer Properties

Research indicates that quinazoline derivatives, including N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine, exhibit significant anticancer activity. The mechanism primarily involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation.

- Inhibition of Kinases : The compound is believed to inhibit various receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are essential for tumor growth and angiogenesis .

- Cytotoxicity : Studies have demonstrated that N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine exhibits cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and DU145 (prostate cancer), with IC50 values ranging from 5 to 10 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial and antiviral activities. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that disrupt cellular processes or inhibit essential enzymes .

Case Studies

- In Vitro Studies : A recent study evaluated the efficacy of N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine against various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Combination Therapy : Another investigation explored the use of this compound in combination with other chemotherapeutic agents. The findings suggested improved efficacy in reducing tumor size in xenograft models compared to monotherapy .

Table 2: Summary of Biological Activities

Future Directions

The ongoing research into N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine suggests several avenues for future exploration:

- Clinical Trials : Further clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with its targets will aid in optimizing its use in therapeutic settings.

- Structural Modifications : Investigating analogs and derivatives could enhance potency and selectivity for specific targets, potentially leading to more effective treatments for resistant cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.